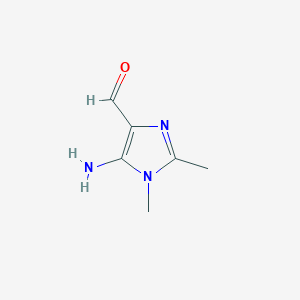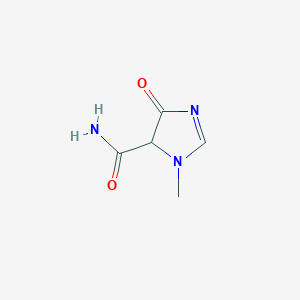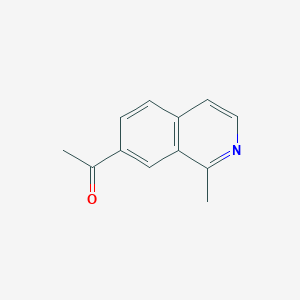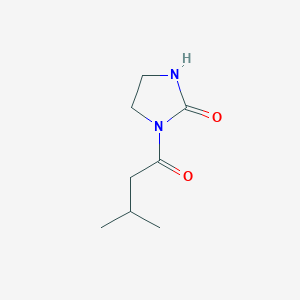
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of N-heterocyclic carbenes as catalysts, can be applied .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reductive amination with amines in the presence of sodium borohydride forms secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reductive amination.
Substitution: Various nucleophiles, such as amines and halides, can be used under mild conditions.
Major Products: The major products formed from these reactions include substituted imidazoles and secondary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
4-Methyl-5-imidazolecarboxaldehyde: This compound is structurally similar but has a methyl group at the 4-position instead of an amino group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar in structure but with a methyl group at the 5-position.
Uniqueness: 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both an amino group and a dimethyl substitution on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
5-amino-1,2-dimethylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(3-10)6(7)9(4)2/h3H,7H2,1-2H3 |
Clé InChI |
QFPHQVSEIFHCCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1C)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)

![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)


